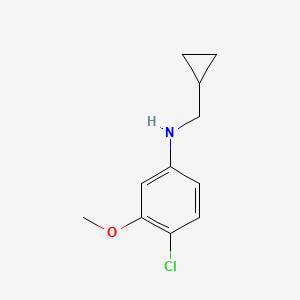![molecular formula C16H25NO B12076760 N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンは、第二級アミン類に属する有機化合物です。この化合物は、ジメチル基でさらに置換されたシクロヘキサン環に結合したメトキシフェニル基の存在を特徴としています。
2. 製法
合成経路と反応条件: N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンの合成は、一般的に第一級アミンまたはアンモニアのアルキル化を伴います。一般的な方法の1つは、水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの触媒の存在下でのニトリルやアミドの還元です。これらの還元剤は、ニトロ基や塩化物基などの還元可能な置換基に影響を与えることなく、さまざまな官能基を還元する選択性と能力で知られています .
工業生産方法: 工業的な環境では、この化合物の生産には、高収率と純度を確保するために、大規模反応器と連続フロープロセスを使用することが含まれる場合があります。触媒や反応条件の選択は、効率的な変換を実現し、副生成物を最小限に抑えるように最適化されます。
3. 化学反応解析
反応の種類: N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンは、以下のものを含むさまざまな化学反応を起こすことができます。
還元: 還元反応は、一般的に水素原子の付加を伴い、ニトリルやアミドのアミンへの変換につながります。
置換: 置換反応には、ハロゲン化やアルキル化などの、1つの官能基を別の官能基と置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) は、頻繁に使用される還元剤です。
置換: ハロゲン化は、臭素 (Br2) や塩素 (Cl2) などの試薬を使用して実現できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は一般的に第二級アミンを生成します。
4. 科学研究への応用
N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンは、いくつかの科学研究に応用されています。
化学: 医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、生物学的に活性なアミンと構造が似ているため、酵素相互作用と受容体結合の研究に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine typically involves the alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of nitriles or amides to amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces secondary amines.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性を調節し、さまざまな生化学経路に影響を与えるアゴニストまたはアンタゴニストとして作用する可能性があります。正確なメカニズムは、特定のアプリケーションと化合物が使用される生物学的コンテキストによって異なります。
類似の化合物:
- N-[(4-メトキシフェニル)メチル]-N,N-ジメチルアニリン
- 2-メトキシ-5-[(フェニルアミノ)メチル]フェノール
- 2-[(4-クロロフェニル)アミノメチル]-6-メトキシフェノール
比較: N-[(4-メトキシフェニル)メチル]-4,4-ジメチルシクロヘキサン-1-アミンは、ジメチル置換を伴うシクロヘキサン環の存在など、特定の構造的特徴のためにユニークです。この構造的な独自性は、類似の化合物と比較して、異なる物理化学的特性と生物学的活性を付与する可能性があります .
類似化合物との比較
- N-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Comparison: N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of a cyclohexane ring with dimethyl substitution. This structural uniqueness may confer distinct physicochemical properties and biological activities compared to similar compounds .
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(2)10-8-14(9-11-16)17-12-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |
InChIキー |
KHTGNHDONKNSTM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)
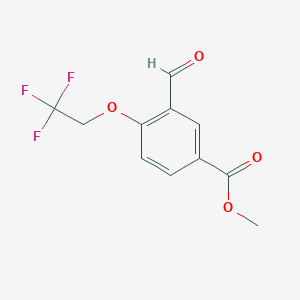



![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)
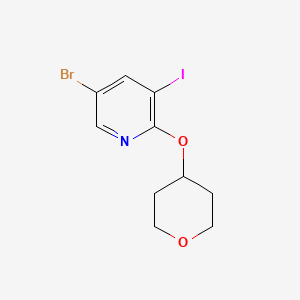
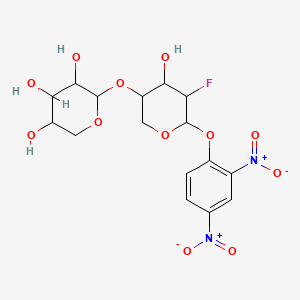
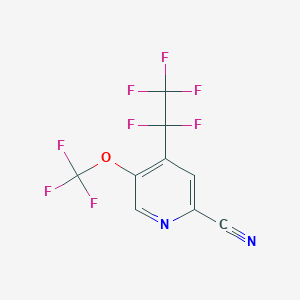

![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


